molecular formula C23H21ClN2O3 B394783 N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide

N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide

Cat. No. B394783
M. Wt: 408.9g/mol
InChI Key: RIPHGPDLCJGTSR-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C23H21ClN2O3 and its molecular weight is 408.9g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9g/mol

IUPAC Name

N-[(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-16(25-26-23(27)19-7-11-21(28-2)12-8-19)18-5-13-22(14-6-18)29-15-17-3-9-20(24)10-4-17/h3-14H,15H2,1-2H3,(H,26,27)/b25-16+

InChI Key

RIPHGPDLCJGTSR-PCLIKHOPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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